Enhanced Lipophilicity for CNS Drug Development Compared to Phenylhydrazine
The indane scaffold in 1-(2,3-Dihydro-1H-inden-5-ylmethyl)hydrazine (CAS 51860-04-9) confers a significantly higher lipophilicity compared to simpler aryl hydrazines like phenylhydrazine. This is quantitatively evidenced by a calculated LogP value of 2.22980 for the target compound, versus approximately 1.08 for phenylhydrazine, representing a more than two-fold increase in lipophilicity. Enhanced lipophilicity is a critical parameter for crossing the blood-brain barrier, making this compound a superior starting point for CNS-targeted drug discovery programs [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.22980 |
| Comparator Or Baseline | Phenylhydrazine: LogP ≈ 1.08 |
| Quantified Difference | Target compound is approximately 2.06 times more lipophilic (ΔLogP = 1.1498) |
| Conditions | Calculated LogP values from chemical databases |
Why This Matters
Higher lipophilicity directly correlates with improved blood-brain barrier permeability, a critical factor in the selection of building blocks for CNS drug discovery.
- [1] PubChem. (n.d.). Phenylhydrazine [Compound summary]. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Phenylhydrazine View Source
